N-(2-(furan-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(furan-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a five-membered ring structure composed of four carbon atoms and one oxygen atom . The compound also includes a trifluoromethyl group (-CF3), which is a functional group in organofluorines that has three fluorine atoms attached to a methyl group.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The furan ring, trifluoromethyl group, and benzenesulfonamide group could all potentially participate in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could potentially increase the compound’s stability and lipophilicity .Scientific Research Applications
Synthesis and Characterization
N-(2-(furan-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide is a compound that has been involved in various synthetic and characterization studies. For instance, it has been synthesized through a gold(I)-catalyzed cascade reaction, highlighting a novel pathway involving 1,2-alkynyl migration onto a gold carbenoid, enriching gold carbenoid chemistry with regard to group migration (Tao Wang et al., 2014). Additionally, structural and bioactivity studies on new benzenesulfonamides, including derivatives of this compound, reveal their potential in anticancer and antiangiogenic activities (H. Gul et al., 2016).
Anticancer and Antiangiogenic Properties
A series of benzenesulfonamide derivatives, including those related to this compound, have been synthesized and evaluated for their anticancer and antiangiogenic activities. Certain derivatives have shown promising results in vitro and in vivo, suggesting their potential for development into therapeutic agents for cancer treatment (R. Romagnoli et al., 2015).
Biochemical Evaluation as Inhibitors
The compound has also been part of studies focusing on its biochemical evaluation as inhibitors. For example, N-(4-phenylthiazol-2-yl)benzenesulfonamides, structurally related to this compound, have been synthesized and characterized as high-affinity inhibitors of kynurenine 3-hydroxylase. This suggests potential applications in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (S. Röver et al., 1997).
Molecular Structure and Interaction Studies
Further studies have been conducted on the crystal structures of benzenesulfonamide derivatives, elucidating intermolecular interactions and providing insights into the molecular architecture of these compounds. Such investigations support the development of novel materials and drugs by understanding the foundational aspects of molecular interactions (J. Bats et al., 2001).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO4S/c14-13(15,16)10-1-3-11(4-2-10)22(19,20)17-7-12(18)9-5-6-21-8-9/h1-6,8,12,17-18H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPGYJCSKZKMNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.